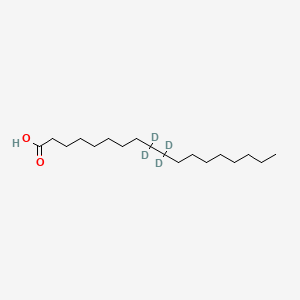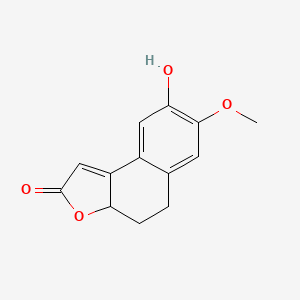
Musellactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Musellactone is a lactone that was isolated from the aerial parts of Musella lasiocarpa . It has been chemically characterized by spectroscopic methods .
Synthesis Analysis
The synthesis of Musellactone involves isolation from the aerial parts of Musella lasiocarpa . The structures of Musellactone and other compounds were chemically characterized using spectroscopic methods .Molecular Structure Analysis
Musellactone has a molecular formula of C13H12O4 . Its structure was determined using spectroscopic methods .Chemical Reactions Analysis
Musellactone and 2-methyl-9-(4′-hydroxyphenyl)-phenalen-1-one showed different effects against five bacteria strains .Physical And Chemical Properties Analysis
Musellactone has a molecular weight of 232.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 232.07355886 g/mol . Its Topological Polar Surface Area is 55.8 Ų . It has a Heavy Atom Count of 17 . Its Formal Charge is 0 . Its Complexity is 362 .Wissenschaftliche Forschungsanwendungen
Phytoalexin Activity
Musellactone serves as a phytoalexin in banana plants, particularly in the Musaceae family. As a natural defense compound, it helps protect the plants against a variety of pathogens . The presence of Musellactone in the seed coats of Musella lasiocarpa suggests its crucial role in the plant’s immune response during the middle and late developmental stages.
Antimicrobial Properties
Research indicates that Musellactone exhibits different effects against five bacterial strains . This suggests its potential as an antimicrobial agent, which could be further explored for applications in preventing bacterial infections in both plants and possibly humans.
Cytotoxic Activities
Musellactone has shown significant cytotoxic activities in vitro against various human carcinoma cell lines, including KB, HL-60, and BEL-7404 . This points to its potential use in cancer research, particularly in the development of treatments that target specific cancer cells.
Biosynthesis of Phenylphenalenones
Musellactone is involved in the biosynthesis of phenylphenalenones (PPs), complex phenolic natural products with a tricyclic phenalene-1H-one nucleus . Understanding its role in this process could provide insights into the natural production of PPs, which are important in the defense system of banana species.
Diarylheptanoid Derivatives
The study of Musellactone has led to the discovery of diarylheptanoid derivatives named musellins A-F . These compounds have diverse pharmacological activities, including anti-inflammatory and anticancer properties. Musellactone’s relationship with these derivatives could open up new avenues in medicinal chemistry.
Novel Carbon Skeletons
Musellactone derivatives, such as musellin D and musellin F, contain a previously undescribed furo[3,2-c]pyran ring, representing a new carbon skeleton . This discovery could be significant for synthetic organic chemistry, providing new frameworks for drug development.
Plant Model System for PP Biosynthesis
Musella lasiocarpa, containing both diarylheptanoids and phenylphenalenones, could serve as an ideal model system to study the biosynthesis of PPs . Musellactone’s presence in this system could help decipher the metabolic pathways involved in PP production.
Pharmacological Potential
Given the diverse pharmacological activities of diarylheptanoids, Musellactone’s role as a precursor in their biosynthesis suggests it may also possess similar activities . Further research could explore its potential in developing new therapeutic agents.
Wirkmechanismus
Target of Action
It was isolated from the aerial parts of Musella lasiocarpa , a plant native to southwestern China
Biochemical Pathways
It’s suggested that diarylheptanoids (dhs), known from many plant families, serve as precursors in the biosynthesis of phenylphenalenones (pps), which are complex phenolic natural products
Pharmacokinetics
As a new compound, its bioavailability and how it’s absorbed, distributed, metabolized, and excreted in the body are subjects of ongoing research .
Result of Action
It’s been observed that musellactone showed different effects against five bacteria strains
Action Environment
The action environment of Musellactone is likely influenced by various factors. For instance, Musellactone is a major component of Musella lasiocarpa seed coats at middle and late developmental stages . This suggests that its production and action might be influenced by the plant’s developmental stage and environmental conditions.
Eigenschaften
IUPAC Name |
8-hydroxy-7-methoxy-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIXDHZMGCCQOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3C2=CC(=O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Musellactone and where was it discovered?
A1: Musellactone is a novel lactone compound recently isolated from the aerial parts of Musella lasiocarpa, also known as the Chinese dwarf banana. [, ] This plant is known for its ornamental value and traditional medicinal uses.
Q2: What are the potential biological activities of Musellactone?
A2: Preliminary research indicates that Musellactone exhibits antibacterial activity against certain bacterial strains. [, ] Additionally, while Musellactone itself showed limited cytotoxic activity, a related compound found in Musella lasiocarpa, 1,2,3,4-tetrahydro-1,2-dimethyl-6,7-isoquinolinediol, displayed significant cytotoxic activity against KB, HL-60, and BEL-7404 human carcinoma cell lines. [, ] Further research is needed to fully understand its potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





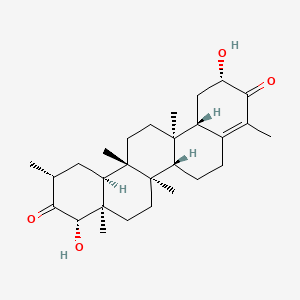
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)
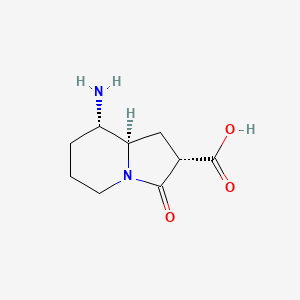
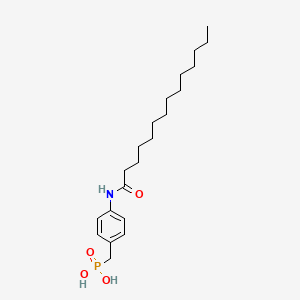

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)


